Perindopril arginine

Descripción general

Descripción

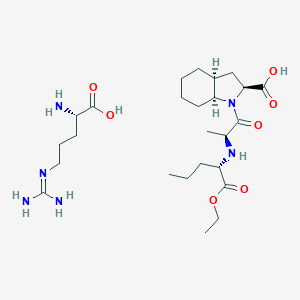

Synthesis Analysis

Perindopril arginine's synthesis process has been optimized for industrial production. The improved synthesis involves using octahydroindole-2-carboxylic acid and N-((S)-1-carbethoxy-1-butyl)-(S)-alanine as raw materials. Through condensation, catalytic hydrogenation, and salification reactions, the process achieves higher yield and product purity compared to previous methods. This optimized synthetic process is characterized by simplicity, low cost, and scalability for industrial manufacture (Tao, 2012).

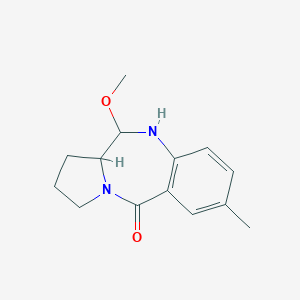

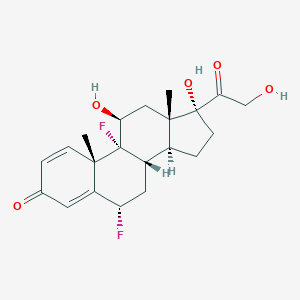

Molecular Structure Analysis

The molecular structure and stability of perindopril erbumine and perindopril L-arginine complexes have been explored using theoretical chemistry methods. These studies reveal that perindopril arginine can exist in both neutral and ionized forms, with the ionized form being more favored in polar solvents like water. This suggests a strong binding of L-arginine to perindopril, enhancing its stability and potentially influencing its pharmacological properties (Remko, 2009).

Chemical Reactions and Properties

Research on the interaction of perindopril arginine with other compounds, such as hydrochlorothiazide (HTH), indicates that perindopril arginine's stability is affected positively by HTH. This interaction does not negatively impact the stability of perindopril arginine, suggesting that formulations containing both perindopril arginine and HTH are feasible without compromising drug integrity (Juszczak et al., 2018).

Physical Properties Analysis

The physical properties of perindopril arginine, such as its stability and solubility, are crucial for its formulation and efficacy. Perindopril arginine demonstrates a 50% higher stability than perindopril tert-butylamine, extending its shelf life from 2 to 3 years. This improved stability makes perindopril arginine suitable for distribution in various climatic conditions without the need for specialized packaging (Telejko, 2007).

Chemical Properties Analysis

The chemical properties of perindopril arginine, including its reaction kinetics and degradation pathways, have been explored to ensure its quality and efficacy in pharmaceutical formulations. Studies indicate that perindopril arginine is more stable than other salts of perindopril, which is an essential factor for its long-term use in medication (Telejko, 2007).

Aplicaciones Científicas De Investigación

Blood Pressure Stabilization and Metabolic Syndrome Influence : A study found that a low-dose combination of perindopril arginine with indapamide stabilizes blood pressure and influences key components of metabolic syndrome, including hyperactivity of the sympathetic autonomic nervous system and hyperleptinemia (Terapevticheskii arkhiv, 2011) (source).

Effective in Overweight and Obese Subjects : Perindopril arginine/indapamide single-pill combination is effective in reducing blood pressure in overweight and obese subjects with hypertension (Cardiology and Therapy, 2020) (source).

Treatment for Diabetes and Hypertension : This medication is effective in reducing blood pressure and normalizing hemodynamic responses to L-arginine in patients with NIDDM (non-insulin-dependent diabetes mellitus) and hypertension (Diabetes Care, 1998) (source).

Combination with Amlodipine Besylate : When combined with amlodipine besylate, perindopril arginine effectively lowers blood pressure and can reduce the risk of major adverse cardiovascular events (Expert Opinion on Drug Safety, 2018) (source).

Increased Cerebral Blood Flow : Treatment with a fixed-dose combination of perindopril arginine/indapamide increases cerebral blood flow in middle-aged patients with uncomplicated grade 1–2 essential arterial hypertension (Journal of Hypertension, 2019) (source).

Improvement in Cognitive Functions : The same combination also improves 24-hour blood pressure and cognitive functions in middle-aged patients with uncomplicated essential arterial hypertension (Journal of Hypertension, 2019) (source).

Molecular Structure and Stability : Research indicates that perindopril L-arginine is more strongly bound to perindopril than erbumine, making it a more effective antihypertensive drug (European Journal of Medicinal Chemistry, 2009) (source).

Patient Adherence in Oral Dispersible Form : The oral dispersible form of perindopril arginine significantly decreased blood pressure and improved patient adherence to treatment (Kardiologiia, 2016) (source).

Fixed-Dose Combination Effectiveness : Studies also show the effectiveness and safety of the fixed-dose combination of perindopril arginine/indapamide in reducing blood pressure and maintaining it at target levels in patients with uncontrolled hypertension (Journal of Hypertension, 2015) (source).

Stability and Shelf Life : Perindopril arginine is 50% more stable than perindopril-tert-butylamine, increasing the shelf life from 2 to 3 years, and is equivalent in terms of pharmacokinetics, efficacy, safety, and acceptability (Current Medical Research and Opinion, 2007) (source).

HPLC Method Development for Quality Control : A reliable HPLC method has been developed for accurate quality control of perindopril arginine, amlodipine, and indapamide in pharmaceutical preparations (Journal of AOAC International, 2017) (source).

Safety And Hazards

Perindopril arginine may cause reproductive toxicity . It is advised to avoid breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5.C6H14N4O2/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;7-4(5(11)12)2-1-3-10-6(8)9/h12-16,20H,4-11H2,1-3H3,(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t12-,13-,14-,15-,16-;4-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCSJJXKEWBUTI-YDYAIEMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210159 | |

| Record name | Perindopril L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perindopril arginine | |

CAS RN |

612548-45-5 | |

| Record name | Perindopril L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612548-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perindopril arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612548455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindopril L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-5-{[amino(imino)methyl]amino}pentanoic acid-(2S,3aS,7aS)-1-[(2S)-2-{[(1S)-1-(ethoxycarbonyl)butyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERINDOPRIL ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFT5IM1KGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

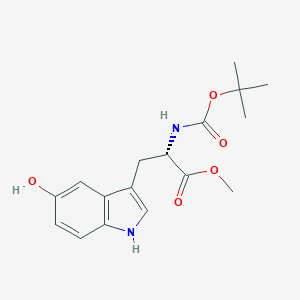

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.